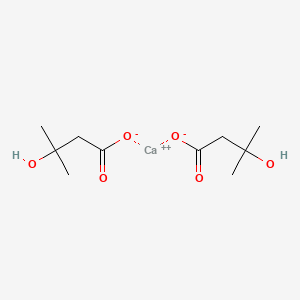

calcium;3-hydroxy-3-methylbutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H18CaO6 |

|---|---|

Molecular Weight |

274.32 g/mol |

IUPAC Name |

calcium;3-hydroxy-3-methylbutanoate |

InChI |

InChI=1S/2C5H10O3.Ca/c2*1-5(2,8)3-4(6)7;/h2*8H,3H2,1-2H3,(H,6,7);/q;;+2/p-2 |

InChI Key |

WLJUMPWVUPNXMF-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)(CC(=O)[O-])O.CC(C)(CC(=O)[O-])O.[Ca+2] |

Origin of Product |

United States |

Endogenous Biosynthesis and Metabolic Pathways of Beta Hydroxy Beta Methylbutyrate

Beta-hydroxy-beta-methylbutyrate (HMB), a metabolite of the essential branched-chain amino acid L-leucine, is naturally synthesized in the human body. nih.govwikipedia.org The biosynthesis process primarily involves the metabolism of leucine (B10760876), which acts as the precursor. nih.govmdpi.com In healthy individuals, only a small fraction, estimated to be about 5% of dietary L-leucine, is converted into HMB. wikipedia.orgmuscletech.comwikipedia.org The daily endogenous production of HMB in adults is estimated to be between 0.3 to 0.4 grams. mdpi.com

The metabolic journey from leucine to HMB begins with the transamination of leucine to alpha-ketoisocaproate (α-KIC). nih.govnih.gov This reversible reaction is catalyzed by the enzyme branched-chain amino acid aminotransferase (BCAA aminotransferase) and occurs predominantly in skeletal muscle. nih.govresearchgate.net

Following its formation, the majority of α-KIC is transported into the mitochondria, where it is typically converted into isovaleryl-CoA by the enzyme branched-chain α-ketoacid dehydrogenase. wikipedia.orgresearchgate.net However, a minor but crucial pathway for HMB synthesis exists in the cytosol, particularly in the liver. wikipedia.orgmuscletech.com In this pathway, a small portion of α-KIC is converted into HMB by the cytosolic enzyme α-ketoisocaproate dioxygenase. nih.govwikipedia.orgnih.gov This step is considered the key enzymatic conversion in the endogenous production of HMB. nih.govnih.gov

Once synthesized, HMB enters its own metabolic pathway. It is first converted to beta-hydroxy-beta-methylbutyryl-CoA (HMB-CoA). wikipedia.org This molecule is then further metabolized into 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgnih.gov HMG-CoA is a significant intermediate in cellular metabolism; it can be utilized for the synthesis of cholesterol via the mevalonate (B85504) pathway or be cleaved by the enzyme HMG-CoA lyase to produce acetyl-CoA and acetoacetate. wikipedia.org

Table 1: Key Enzymes in HMB Biosynthesis and Metabolism

| Enzyme | Role | Location |

|---|---|---|

| Branched-chain amino acid aminotransferase (BCAA aminotransferase) | Converts L-leucine to α-ketoisocaproate (α-KIC). nih.govresearchgate.net | Primarily skeletal muscle. nih.gov |

| Branched-chain α-ketoacid dehydrogenase (BCKAD) | Converts the majority of α-KIC to isovaleryl-CoA. researchgate.net | Mitochondria. wikipedia.org |

| α-ketoisocaproate dioxygenase (KIC dioxygenase) | Converts a minority of α-KIC to HMB. nih.govnih.gov | Cytosol (primarily liver). wikipedia.orgmuscletech.com |

| HMG-CoA lyase | Cleaves HMG-CoA into acetyl-CoA and acetoacetate. wikipedia.org | Mitochondria. |

Excretion Pathways and Biological Clearance Dynamics

The biological half-life of a substance refers to the time it takes for its concentration in the blood plasma to be reduced by half. wikipedia.org HMB is characterized by a relatively short biological half-life, which contributes to its rapid clearance from the bloodstream. nih.govmuscletech.com For the common calcium salt form (HMB-Ca), the half-life in humans is estimated to be between 1 and 3 hours. nih.govwikipedia.org The free acid form of HMB (HMB-FA) exhibits a slightly longer half-life of approximately 3 hours. wikipedia.org

Studies examining the effects of HMB on renal function have not found evidence of adverse effects. nih.govresearchgate.net Research involving HMB administration has shown no negative impact on markers of kidney function. nih.govbmj.com

Table 2: Urinary Excretion of HMB

| HMB Intake | Percentage Excreted in Urine (Unchanged) | Source(s) |

|---|---|---|

| 1 gram | ~14% | nih.govresearchgate.net |

| 3 grams | ~29% | nih.govresearchgate.net |

Table 3: Pharmacokinetic Profile of HMB Forms

| HMB Form | Biological Half-Life (in humans) | Source(s) |

|---|---|---|

| Calcium HMB (HMB-Ca) | 1 - 3 hours | nih.govwikipedia.org |

| HMB Free Acid (HMB-FA) | ~3 hours | wikipedia.org |

{"answer":"### Molecular and Cellular Mechanisms of Action of Beta-Hydroxy-Beta-Methylbutyrate \n\nThe compound calcium;3-hydroxy-3-methylbutanoate (B1233616), more commonly known as beta-hydroxy-beta-methylbutyrate (HMB), is a metabolite of the branched-chain amino acid leucine (B10760876). wikipedia.org It has garnered significant scientific interest for its role in modulating muscle protein turnover. HMB exerts its effects through a dual mechanism: stimulating the synthesis of new muscle proteins and suppressing the breakdown of existing ones. researchgate.net These actions are orchestrated through complex signaling pathways within muscle cells.\n\n### 3.1. Modulation of Protein Turnover Pathways \n\nHMB influences the delicate balance between muscle protein synthesis and degradation, which is crucial for muscle maintenance, repair, and growth. nih.gov\n\n#### 3.1.1. Stimulation of Myofibrillar Protein Synthesis \n\nMyofibrillar proteins are the primary components of muscle fibers responsible for contraction. HMB promotes the synthesis of these proteins through the activation of key signaling pathways.\n\n##### 3.1.1.1. Activation of Mechanistic Target of Rapamycin (B549165) Complex 1 (mTORC1) Signaling \n\nThe mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and protein synthesis. tandfonline.com HMB has been shown to stimulate muscle protein synthesis by activating the mTORC1 signaling pathway. wikipedia.orgnih.govresearchgate.net This activation leads to the phosphorylation of downstream targets of mTORC1, including p70S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). wikipedia.orgnih.gov The phosphorylation of these substrates initiates the translation of messenger RNA (mRNA) into protein, ultimately leading to the synthesis of new myofibrillar proteins. wikipedia.orgtandfonline.com Studies in cultured L6 myotubes have demonstrated that HMB augments muscle contraction-induced protein synthesis via this mTORC1 signaling pathway. researchgate.net\n\nIn a study on neonatal pigs, HMB supplementation was found to increase the phosphorylation of mTOR, a key event in its activation. nih.gov Similarly, research using murine myotubes showed that HMB alone could stimulate protein synthesis, an effect that was diminished by rapamycin, a known mTOR inhibitor. nih.gov This provides further evidence for the direct involvement of the mTOR pathway in HMB's anabolic effects. nih.gov\n\n##### 3.1.1.2. Independence of mTORC1 Activation from Leucine-Sensing Pathways (e.g., Sestrin2-GATOR2 complex) \n\nWhile HMB is a metabolite of leucine, its mechanism for activating mTORC1 appears to be distinct from that of its parent amino acid. nih.govnih.gov Leucine is known to activate mTORC1 through a pathway involving the Sestrin2-GATOR2 complex. nih.govnih.govmdpi.com Sestrins are proteins that, in the absence of amino acids like leucine, bind to the GATOR2 complex and inhibit mTORC1 signaling. nih.govmdpi.comnih.govresearchgate.net When leucine is present, it disrupts the Sestrin2-GATOR2 interaction, leading to mTORC1 activation. nih.govnih.govmdpi.com\n\nHowever, research indicates that HMB activates mTORC1 independently of this leucine-sensing mechanism. researchgate.netnih.govnih.gov A study in neonatal pigs demonstrated that while leucine supplementation reduced the abundance of the Sestrin2-GATOR2 complex, HMB supplementation did not. nih.govnih.gov This suggests that HMB utilizes an alternative route to stimulate mTORC1, bypassing the typical leucine-sensing machinery. nih.govnih.gov\n\n\n\n##### 3.1.1.3. Role of PI3K/Akt Pathway in Upstream mTORC1 Signaling \n\nThe phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major signaling cascade that regulates cell growth, proliferation, and survival, and it is a key upstream regulator of mTORC1. researchgate.netqiagen.comnih.gov Evidence suggests that HMB's activation of mTORC1 is dependent on the PI3K/Akt pathway. nih.govresearchgate.net\n\nStudies have shown that HMB can increase the phosphorylation of Akt, a central kinase in this pathway. nih.gov The activation of Akt, in turn, can lead to the activation of mTORC1. researchgate.net Research in C2C12 muscle cells demonstrated that HMB-induced phosphorylation of both Akt and mTOR was abolished when cells were treated with a PI3K inhibitor. nih.gov This indicates that the PI3K/Akt pathway is a crucial upstream component in the signaling cascade through which HMB stimulates mTORC1 and, consequently, protein synthesis. nih.govresearchgate.net\n\n#### 3.1.2. Suppression of Muscle Protein Degradation (Proteolysis) \n\nIn addition to stimulating protein synthesis, HMB also plays a critical role in preserving muscle mass by inhibiting the breakdown of muscle proteins, a process known as proteolysis. wikipedia.orgnih.gov\n\n##### 3.1.2.1. Inhibition of the Ubiquitin-Proteasome System \n\nThe ubiquitin-proteasome system (UPS) is the primary pathway responsible for the targeted degradation of intracellular proteins, including myofibrillar proteins. wikipedia.orgnih.gov This system involves the tagging of proteins with ubiquitin molecules, which marks them for destruction by the proteasome, a large protein complex. nih.gov Aberrant activity of the UPS is implicated in various conditions of muscle wasting. nih.gov\n\nHMB has been shown to attenuate muscle protein breakdown by inhibiting the ubiquitin-proteasome pathway. wikipedia.orgnih.govwikipedia.org It is believed to inhibit the 19S and 20S subunits of the proteasome in skeletal muscle. wikipedia.org Studies investigating the effects of proteolysis-inducing factor (PIF), a tumor factor that causes muscle wasting, found that HMB could completely attenuate PIF-induced protein degradation and the induction of the ubiquitin-proteasome pathway in murine myotubes. nih.gov HMB was shown to reduce the expression of proteasome subunits and attenuate the activation of key signaling molecules involved in the upregulation of this proteolytic system. nih.gov\n\n\n\n### Compound Names Mentioned \n\n| Compound Name |\n| :--- |\n| 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1) |\n| Akt (Protein kinase B) |\n| Beta-hydroxy-beta-methylbutyrate (HMB) |\n| Calcium;3-hydroxy-3-methylbutanoate |\n| Leucine |\n| p70S6 kinase (S6K1) |\n| PI3K (Phosphatidylinositol 3-kinase) |\n| Rapamycin |\n| Sestrin2 |\n| Ubiquitin |\n\n","state":"SUCCESS"}

Molecular and Cellular Mechanisms of Action of Beta Hydroxy Beta Methylbutyrate

Modulation of Protein Turnover Pathways

Suppression of Muscle Protein Degradation (Proteolysis)

Attenuation of Proteolysis-Inducing Factor (PIF) Activation

Proteolysis-Inducing Factor (PIF) is a tumor-derived factor that can induce muscle protein degradation, contributing to conditions like cancer cachexia. HMB has been shown to counteract the effects of PIF. aacrjournals.orgnih.gov Research using murine myotubes as a model for skeletal muscle demonstrated that HMB attenuates PIF-induced protein degradation. aacrjournals.orgnih.gov It achieves this by inhibiting the activation and gene expression of the ubiquitin-proteasome pathway, a major system for protein breakdown in cells. nih.govaacrjournals.orgnih.gov

The mechanism involves interfering with the PIF signaling cascade. PIF is known to activate protein kinase C (PKC), leading to the degradation of the inhibitor κBα (IκBα) and the subsequent nuclear translocation of nuclear factor κB (NF-κB), a key transcription factor for pro-inflammatory and proteolytic genes. aacrjournals.orgnih.gov Studies have shown that HMB, at a concentration of 50 μmol/L, can attenuate this PIF-induced activation of PKC and the downstream NF-κB signaling pathway. nih.gov

Interestingly, while both HMB and eicosapentaenoic acid (EPA) inhibit PIF-induced protein degradation, they appear to act at different points in the signaling pathway. The primary event in PIF signaling is thought to be the release of arachidonic acid from membrane phospholipids, a process that is attenuated by EPA but not by HMB. aacrjournals.orgnih.gov This suggests HMB acts on a subsequent step in the PIF signaling cascade to exert its anti-proteolytic effects. aacrjournals.orgnih.gov HMB also mitigates the suppression of protein synthesis caused by PIF. google.com

Regulation of Intracellular Proteolytic Enzyme Efficiency

HMB directly influences the efficiency of the primary intracellular proteolytic system responsible for muscle protein breakdown: the ubiquitin-proteasome system (UPS). wikipedia.orgnih.gov This system involves tagging proteins for degradation with ubiquitin molecules, after which they are broken down by the proteasome complex. plos.org HMB has been shown to reduce protein degradation by down-regulating the increased expression of the UPS pathway. aacrjournals.org

Specifically, HMB is believed to inhibit the 19S and 20S subunits of the proteasome in skeletal muscle. wikipedia.org In-vitro studies have confirmed that HMB can completely attenuate the PIF-induced increase in "chymotrypsin-like" enzyme activity, a key proteolytic activity of the proteasome. aacrjournals.orgnih.gov This is accompanied by a reduction in the protein expression of the 20S proteasome α- and β-subunits and the p42 subunit of the 19S regulator. aacrjournals.orgnih.gov Furthermore, HMB supplementation has been found to attenuate the increased expression of atrogenes like Mafbx/Atrogin and MuRF1, which are critical ubiquitin ligases that target proteins for proteasomal degradation, under certain catabolic conditions such as treatment with the synthetic glucocorticoid dexamethasone. nih.govresearchgate.net

Contribution to Cellular Structural Integrity and Homeostasis

Beyond its direct effects on protein turnover, HMB contributes to the structural integrity and stability of muscle cells.

Enhancement of Myocyte Cell Membrane (Sarcolemma) Integrity and Stability

The sarcolemma is the cell membrane of a muscle fiber, or myocyte, and it plays a crucial role in transmitting signals that stimulate muscle contraction and in maintaining the cell's structural integrity. innerbody.comnih.gov Evidence suggests that HMB enhances the integrity and stability of the sarcolemma. wikipedia.org One proposed mechanism for this is through the synthesis of cholesterol, a key component of cell membranes. wikipedia.org By being incorporated into the muscle cell membrane, this newly synthesized cholesterol may help stabilize the membrane, particularly during intense exercise when it is under significant mechanical stress. wikipedia.orgyoutube.com This stabilization can reduce muscle damage, which is supported by findings that HMB supplementation can lower plasma concentrations of muscle damage biomarkers like creatine (B1669601) kinase. wikipedia.orgnih.gov

Role of Cholesterol Synthesis in Membrane Remodeling and Function

HMB is a precursor for the synthesis of cholesterol. wikipedia.orgnih.gov It can be metabolized into 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA). nih.gov HMG-CoA is a substrate for HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway, which is the metabolic pathway that produces cholesterol. nih.govwikipedia.org In states of high muscle turnover or damage, the demand for cholesterol for new membrane synthesis and repair may exceed the supply from circulating lipoproteins. nih.gov In such situations, the de novo synthesis of cholesterol from HMB within the muscle cell could provide a readily available source of this crucial lipid for membrane remodeling and repair. wikipedia.orggoogle.comnih.gov This localized synthesis is essential for maintaining the physical properties and functionality of the sarcolemma, thereby preserving cellular homeostasis. biorxiv.org

Immunomodulatory and Anti-Inflammatory Effects

HMB also exhibits immunomodulatory and anti-inflammatory properties, which can be beneficial in mitigating the inflammatory response to stressors like intense exercise or certain disease states. nih.govnih.gov

Decreased Pro-inflammatory Cytokine Expression (e.g., TNF-α, INF-γ)

Intense physical stress and certain pathological conditions can trigger an inflammatory response characterized by the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (INF-γ). nutraingredients.comnih.gov HMB has been shown to attenuate this response. nutraingredients.com For instance, HMB can completely attenuate the increase in total protein degradation in murine myotubes induced by TNF-α and INF-γ. nih.gov

Clinical research supports these findings. A study involving combat soldiers undergoing intense military training found that HMB supplementation was associated with significantly lower levels of several inflammatory markers compared to a placebo. nutraingredients.comresearchgate.net

Table 1: Effect of HMB on Inflammatory Cytokine Levels in Response to Intense Military Training

| Cytokine | HMB Group Change | Placebo Group Change | Likelihood of Effect |

|---|---|---|---|

| TNF-α | -3.9 ± 8.2 pg/mL | +4.0 ± 3.7 pg/mL | Significantly lower (p=0.043) |

| INF-γ | Likely reduced | - | 78%-87% Likelihood |

Data sourced from a study on combat soldiers undergoing high-intensity training. researchgate.net

This attenuation of the inflammatory response may contribute to HMB's ability to maintain muscle quality and function during periods of intense stress. nutraingredients.comresearchgate.net The mechanism is thought to involve the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. nih.govnih.gov By reducing the production of pro-inflammatory cytokines, HMB helps to control excessive inflammatory reactions in the body. nih.gov

Influence on Lymphocyte Blastogenesis and Macrophage Nitrite (B80452) Production

Beta-hydroxy-beta-methylbutyrate (HMB), a metabolite of the amino acid leucine (B10760876), has demonstrated notable effects on the immune system, specifically concerning the proliferation of lymphocytes and the production of nitrite by macrophages.

In vitro studies have shown that HMB can influence lymphocyte blastogenesis, the process of lymphocyte proliferation and differentiation upon stimulation. Research on human peripheral blood mononuclear cells revealed that HMB, at concentrations above 1 mM, decreased the proliferation typically seen after stimulation with concanavalin (B7782731) A. nih.gov Conversely, other studies in various animal models have reported a stimulatory effect. For instance, in calves supplemented with HMB, the proliferative activity of both B and T lymphocytes increased significantly compared to a control group. pan.pl Specifically, on day 15 of the study, the proliferative activity of B lymphocytes rose by 64% and T lymphocytes by 104%. pan.pl Similarly, in fish, HMB added to the culture medium at concentrations between 10 and 100 µg/mL approximately doubled the proliferation of lymphocytes stimulated by both Concanavalin A and lipopolysaccharide (LPS). nih.gov The metabolite α-ketoisocaproic acid (α-KIC), also derived from leucine, has been shown to stimulate the proliferation of ovine lymphocytes in vitro. nih.gov

HMB has also been found to modulate macrophage function, including the production of nitrite, a key molecule in the inflammatory and cytotoxic activities of these immune cells. In a chicken macrophage cell line (MQ-NCSU), exposure to HMB led to an increase in nitrite production. nih.govnih.gov For example, a 20 µg dose of HMB increased nitrite production by 44.1% over control levels. nih.gov This suggests that HMB may act as a macrophage activator, potentially stimulating nitric oxide synthase (NOS) activity, similar to bacterial LPS. nih.gov Furthermore, HMB has been shown to enhance other macrophage effector functions, such as phagocytosis. nih.govnih.gov

Table 1: Effect of HMB on Lymphocyte Proliferation in Calves

| Day of Experiment | Increase in B Lymphocyte Proliferation (%) | Increase in T Lymphocyte Proliferation (%) |

| 15 | 64 | 104 |

| 30 | 47 | 41 |

| 60 | 39 | 25 |

Attenuation of Caspase Activation and Reactive Oxygen Species (ROS) Formation

HMB has been shown to play a role in cellular survival by mitigating processes that lead to apoptosis, or programmed cell death. This includes the attenuation of caspase activation and the formation of reactive oxygen species (ROS).

Caspases are a family of protease enzymes that are critical in the initiation and execution of apoptosis. The activation of these enzymes is a key step in the apoptotic pathway. Reactive oxygen species are highly reactive molecules that can cause damage to cells, and their overproduction is linked to the induction of apoptosis. nih.govnih.gov HMB has been shown to decrease cell apoptosis, potentially contributing to the preservation of muscle cells. researchgate.net This anti-apoptotic effect is thought to be mediated through various signaling pathways.

Down-regulation of p38 Mitogen-Activated Protein Kinase (p38MAPK)

The p38 mitogen-activated protein kinase (p38MAPK) signaling pathway is responsive to stress stimuli, including oxidative stress, and is involved in the regulation of apoptosis. wikipedia.orgyoutube.com Persistent activation of this pathway can lead to impaired cellular function and regeneration. wikipedia.org HMB has been shown to influence the MAPK/ERK pathway, which is involved in cell proliferation and survival. researchgate.netwikipedia.org By modulating these pathways, HMB may help to suppress apoptotic signals. The p38 MAPK family includes four isoforms: p38-α, -β, -γ, and -δ, which are activated by various cellular stresses. wikipedia.org The activation of p38 MAPK can lead to the phosphorylation of transcription factors and other proteins that regulate apoptosis. wikipedia.org

Autophosphorylation of PKR and Subsequent Phosphorylation of eIF2α

The double-stranded RNA-dependent protein kinase (PKR) is another key player in the cellular stress response. nih.gov Activation of PKR is associated with its autophosphorylation, which then enables it to phosphorylate the α-subunit of eukaryotic initiation factor 2 (eIF2α). nih.govnih.gov Phosphorylation of eIF2α leads to an inhibition of general protein synthesis, a condition that can trigger apoptosis. nih.gov The activation loop of PKR contains critical threonine residues (Thr-446 and Thr-451) that are required for its high-level kinase activity. nih.govresearchgate.net Mutation of these sites impairs both autophosphorylation and the subsequent phosphorylation of eIF2α. nih.gov An ordered mechanism has been proposed where dimerization of the PKR catalytic domain triggers the autophosphorylation of Thr-446, which is a crucial step for the specific recognition and phosphorylation of its substrate, eIF2α. nih.govresearchgate.net By potentially influencing these upstream signaling events, HMB may indirectly attenuate the pro-apoptotic cascade initiated by PKR activation.

Investigations into Other Mechanistic Pathways

Regulation of Lipid Metabolism Pathways

HMB has been shown to exert regulatory effects on lipid metabolism. frontiersin.org Studies suggest that HMB supplementation can lead to a reduction in fat mass and may influence the lipid profile. frontiersin.orgmdpi.com One proposed mechanism involves the inhibition of enzymes responsible for lipolysis, such as hormone-sensitive lipase, which would reduce the breakdown and release of triglycerides into the circulation. frontiersin.org

Research in pigs has demonstrated that dietary HMB supplementation can decrease fat percentage. frontiersin.org In adipocytes, HMB treatment has been found to reduce triglyceride content by suppressing the expression of lipogenic proteins and increasing the expression of proteins involved in lipolysis. nih.gov Specifically, HMB has been shown to upregulate the phosphorylation of AMP-activated protein kinase (AMPK) and Sirtuin 1 (Sirt1), and downregulate the phosphorylation of the mechanistic target of rapamycin (B549165) (mTOR). frontiersin.org The activation of the AMPK/Sirt1-mediated PPARγ signaling pathway appears to be a key mechanism behind the anti-obesity effects of HMB. nih.gov Furthermore, HMB may promote fat oxidation by increasing the expression of genes involved in fatty acid metabolism. frontiersin.org

Table 2: Effect of HMB on Lipid Metabolism-Related Proteins in Adipocytes

| Protein | Effect of HMB Treatment |

| C/EBPα | Suppressed expression |

| PPARγ | Suppressed expression |

| p-AMPK | Increased expression |

| p-Sirt1 | Increased expression |

| HSL | Increased expression |

| UCP3 | Increased expression |

Modulation of Mitochondrial Biogenesis

Mitochondrial biogenesis is the process by which new mitochondria are formed in the cell, which is crucial for maintaining cellular energy homeostasis. HMB has been reported to promote mitochondrial biogenesis and improve mitochondrial function in muscle cells. nih.govresearchgate.netresearchgate.net

Studies in C2C12 myotubes have shown that HMB treatment significantly increases mitochondrial mass, mitochondrial respiration capacity, and the expression of genes associated with mitochondrial biogenesis. nih.govresearchgate.net This effect appears to be more potent than that of its parent amino acid, leucine. nih.gov The proposed mechanism involves the activation of the peroxisome proliferator-activated receptor beta/delta (PPARβ/δ) and cyclin-dependent kinase 4 (CDK4) pathways. nih.gov Furthermore, HMB has been shown to stimulate the expression of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. researchgate.netmdpi.com The activation of the AMPKα-Sirt1-PGC-1α axis is considered an important energy-sensing network involved in modulating mitochondrial biogenesis. researchgate.net In adipocytes, HMB has been shown to enhance mitochondrial oxygen consumption, including basal respiration, ATP production, and maximal respiration, which is linked to increased fatty acid oxidation. mdpi.comnih.gov This enhancement of mitochondrial function may be associated with the activation of the PRDM16/PGC-1α/UCP1 pathway, which is also involved in the browning of fat cells. nih.govmdpi.com

Potential Interactions with the Growth Hormone (GH)/Insulin-Like Growth Factor 1 (IGF-1) Axis

One of the proposed anabolic mechanisms of beta-hydroxy-beta-methylbutyrate (HMB) involves the stimulation of the growth hormone (GH)/insulin-like growth factor-1 (IGF-1) axis. nih.govwikipedia.org This system plays a critical role in muscle growth, with GH from the pituitary gland stimulating the liver and other tissues to produce IGF-1, which in turn promotes muscle protein synthesis and hypertrophy. nih.gov While the exact mechanisms are still under investigation, some research suggests that HMB may influence this hormonal pathway. wikipedia.orgtandfonline.com

Evidence from animal studies indicates a potential stimulatory effect of HMB on the GH/IGF-1 axis. A study conducted on rats with chronic HMB treatment observed an increase in pituitary GH messenger RNA (mRNA) and protein content. nih.govresearchgate.net The same study also reported a rise in hepatic IGF-1 mRNA and serum IGF-1 concentrations, suggesting that HMB could enhance the activity of the GH/IGF-1 axis. nih.govresearchgate.net

However, research in humans has yielded conflicting results, leading to an ongoing debate about the impact of HMB on this axis. nih.gov Some clinical trials have reported increases in GH and IGF-1 levels with HMB supplementation, particularly when combined with resistance training. nih.govresearchgate.net For instance, one meta-analysis concluded that HMB supplementation, when paired with resistance training, resulted in greater adaptive changes in resting IGF-1 concentrations compared to a placebo. researchgate.net Another study noted that HMB free-acid supplementation improved GH and IGF-1 training effects. tandfonline.com

In contrast, other human studies and meta-analyses have found no significant effect of HMB on circulating GH or IGF-1 levels. nih.govscielo.br A 2024 meta-analysis of 15 controlled trials with a total of 712 participants concluded that HMB supplementation did not significantly alter IGF-1 or GH levels. nih.govfigshare.com Similarly, a study on combat soldiers undergoing intense military training found no significant differences in circulating IGF-1 concentrations between the HMB and placebo groups after 23 days of supplementation. nih.gov Interestingly, this study did observe significantly lower concentrations of Insulin-Like Growth Factor Binding Protein-7 (IGFBP-7) in the HMB group, which may suggest a reduced stress response. nih.gov The bioactivity of IGF-1 is modulated by a family of seven insulin-like growth factor binding proteins (IGFBPs) that act as carriers and regulate IGF-1 availability. nih.gov

The conflicting evidence highlights the complexity of HMB's interaction with the endocrine system. nih.gov The discrepancies in findings across studies could be attributed to differences in the form of HMB used, the duration of supplementation, the training status of participants, and the nature of the exercise protocol.

Research Findings on HMB and the GH/IGF-1 Axis

| Study Type / Population | Key Findings Regarding GH/IGF-1 Axis | Reference |

|---|---|---|

| Meta-analysis (15 controlled trials, 712 participants) | No significant changes were observed in IGF-1 or GH levels with HMB supplementation. | nih.govfigshare.com |

| Meta-analysis (8 studies) | The HMB group showed greater adaptations in IGF-1 levels after resistance training compared to placebo. No significant difference in GH changes was found. | researchgate.net |

| Study in rats (4 weeks) | Chronic HMB treatment increased pituitary GH mRNA and protein, as well as hepatic IGF-1 mRNA and serum IGF-1 concentration. | nih.govresearchgate.net |

| Study in combat soldiers (23 days) | No significant differences were observed for circulating IGF-1 concentrations. A significant difference was noted for lower IGFBP-7 in the HMB group. | nih.gov |

| Study in amateur athletes (4 weeks) | HMB supplementation did not result in a significant change in anabolic-catabolic hormones, including GH. | scielo.br |

Advanced Research Methodologies and Analytical Approaches

In Vitro Experimental Systems for Mechanistic Elucidation

In vitro, or cell-based, experimental systems are fundamental for dissecting the direct molecular mechanisms of calcium HMB. These controlled environments allow researchers to isolate specific cellular processes and signaling pathways without the confounding variables present in whole organisms.

Isolated Myotube Cultures (e.g., Murine Myotubes) for Protein Metabolism Studies

Isolated myotube cultures, such as those derived from murine C2C12 myoblasts, serve as a primary in vitro model for studying the influence of calcium HMB on muscle protein metabolism. nih.gov These cells can be differentiated into myotubes, which are elongated, multinucleated cells that mimic mature muscle fibers.

In these culture systems, researchers can directly assess the impact of HMB on both muscle protein synthesis (MPS) and muscle protein breakdown (MPB). nih.govnih.gov Studies have demonstrated that HMB can upregulate the phosphorylation of key proteins involved in the anabolic process, leading to an increase in protein synthesis. nih.gov Simultaneously, HMB has been shown to suppress the ubiquitin-proteasome pathway, a major system responsible for protein degradation in muscle cells. nih.gov For instance, research has shown that HMB can attenuate the expression of MuRF-1, a key ubiquitin ligase involved in muscle atrophy, in response to inflammatory stimuli. nih.gov

Cell-Based Assays for Signaling Pathway Analysis (e.g., mTORC1, PI3K/Akt)

To understand the molecular signaling cascades initiated by HMB, scientists utilize various cell-based assays. myhmb.comnih.govresearchgate.net These assays are designed to measure the activation or inhibition of specific signaling pathways, such as the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) and the phosphoinositide 3-kinase (PI3K)/Akt pathway, which are central regulators of cell growth and protein synthesis. nih.govnih.govyoutube.com

The mTORC1 pathway is a critical hub for integrating signals from nutrients and growth factors to control protein synthesis. nih.govyoutube.com Studies have shown that HMB can increase the phosphorylation of mTORC1 and its downstream targets, such as p70S6 kinase (p70S6K1) and ribosomal protein S6 (RPS6), indicating activation of this anabolic pathway. nih.govnih.gov This activation is a key mechanism by which HMB is thought to stimulate muscle protein synthesis. wikipedia.org

The PI3K/Akt pathway is another crucial signaling cascade that promotes cell survival and growth. youtube.comresearchgate.net Research has indicated that HMB can upregulate the phosphorylation of Akt, a key kinase in this pathway. nih.gov This activation of Akt by HMB appears to be a critical step in mediating its effects on both protein synthesis, through mTORC1, and the suppression of protein breakdown by inhibiting transcription factors like FoxO1/3a. nih.gov Interestingly, the effects of HMB on Akt and mTOR phosphorylation can be abolished by inhibitors of PI3K, confirming the upstream role of PI3K in this process. nih.gov

In Vivo Preclinical Models

In vivo models, which involve studies in living organisms, are essential for understanding the systemic and functional effects of calcium HMB in a complex physiological environment. These models bridge the gap between cellular mechanisms and real-world applications.

Rodent Models (e.g., Rats) for Metabolic and Functional Investigations

Rodent models, particularly rats, are widely used for investigating the metabolic and functional outcomes of calcium HMB supplementation. nih.govnih.govmdpi.com These models allow for controlled dietary interventions and the detailed analysis of various physiological parameters. nih.gov

Studies in rats have been instrumental in examining the effects of HMB on body composition, muscle strength, and metabolic health. nih.gov For example, research has shown that HMB supplementation in conjunction with resistance training can lead to a reduction in body fat. nih.gov Animal studies have also suggested that HMB may be metabolized in skeletal muscle to cholesterol, which could enhance the integrity and function of the muscle cell membrane. wikipedia.org

Livestock and Poultry Models (e.g., Broiler Chickens, Lambs, Pigs) for Studies on Growth, Muscle Development, and Immune Function

The application of calcium HMB has been extensively studied in livestock and poultry to assess its impact on production traits. nih.govmdpi.comepa.gov These models are valuable for understanding how HMB influences growth, muscle development, and immune responses in commercially important animals. researchgate.netnih.gov

In broiler chickens, dietary supplementation with calcium HMB has been shown to improve growth performance, stimulate breast muscle development, and decrease abdominal fat deposition. nih.govresearchgate.netscribd.com These effects may be partly linked to an increase in serum thyroid hormones. nih.gov In pigs, HMB supplementation has been associated with enhanced protein synthesis in the skeletal muscle of newborns and has been investigated for its potential to improve the birth weight and growth of offspring when fed to sows. mdpi.com Studies in pigs have also shown that dietary HMB can alleviate liver injury and intestinal damage under inflammatory conditions, suggesting a role in modulating immune function. nih.gov

Methodological Considerations in Dietary Integration of HMB in Animal Studies

The methodology for integrating HMB into animal diets is a critical aspect of in vivo research that can influence study outcomes. mdpi.com The form of HMB, whether the calcium salt (HMB-Ca) or the free acid form (HMB-FA), can affect its absorption and bioavailability. nih.govwikipedia.org

The concentration of HMB in the supplemented product is a key detail, as it can vary. mdpi.com The timing of supplementation relative to other factors, such as exercise in rodent studies, is also an important consideration. nih.gov Furthermore, when translating findings between species, it is crucial to consider differences in metabolic rates and to scale doses appropriately. researchgate.net For instance, scaling a dose from a swine study to a mouse study might be based on caloric intake to ensure comparable biological effects. mdpi.com

Interactive Data Table: Effects of Calcium HMB in Broiler Chickens

| Parameter | Control Group | 0.1% HMB-Ca Group | Outcome | Reference |

| Average Daily Gain (ADG) | Standard | Higher | Improved growth performance | nih.gov |

| Breast Muscle Yield (21 days) | Standard | Higher | Increased muscle development | nih.gov |

| Abdominal Fat (21 days) | Standard | Lower | Reduced fat deposition | nih.gov |

| Dressing Percentage (21 days) | Standard | Higher | Improved carcass quality | nih.gov |

| Serum Uric Acid (21 days) | Standard | Lower | Altered metabolic parameter | nih.gov |

Interactive Data Table: Signaling Effects of HMB in C2C12 Myotubes

| Signaling Molecule | Condition | Observation | Implication | Reference |

| Akt | HMB Treatment | Increased Phosphorylation | Activation of PI3K/Akt pathway | nih.gov |

| mTOR | HMB Treatment | Increased Phosphorylation | Activation of mTORC1 pathway | nih.gov |

| FoxO1/FoxO3a | HMB Treatment | Increased Phosphorylation | Inhibition of protein breakdown | nih.gov |

| MuRF-1 | HMB + Inflammatory Stress | Attenuated Expression | Reduced muscle protein degradation | nih.gov |

Analytical Techniques for HMB Detection and Quantification in Biological Matrices

The accurate detection and quantification of β-hydroxy-β-methylbutyrate (HMB) in biological samples such as plasma, urine, and whole blood are crucial for understanding its pharmacokinetics and metabolic fate. Various analytical techniques have been developed and validated for this purpose, with chromatographic and spectrometric methods being the most prominent.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of HMB in various matrices, including food raw materials and biological samples. researchgate.netscilit.comresearchgate.net An HPLC method with a diode array detector has been developed for quantifying HMB, demonstrating good performance with limits of quantification around 2.0 g/100 g and average recoveries ranging from 92.3% to 101%. researchgate.netscilit.com For biological samples, HPLC methods are optimized to separate HMB from endogenous components. researchgate.net The selection of the mobile phase, such as a mixture of acetonitrile, methanol, and an ammonium (B1175870) acetate (B1210297) buffer, and the appropriate chromatographic column, like a C18 column, are critical for achieving effective separation. researchgate.net Detection is often performed using a UV detector at a specific wavelength. researchgate.net The complexity of biological matrices, however, can present challenges, necessitating robust sample preparation and method optimization to ensure sensitivity and precision. mdpi.comresearchgate.net

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is considered a gold standard for HMB analysis. nih.gov This technique is well-suited for the analysis of volatile and semi-volatile organic molecules like HMB. thermofisher.com GC-MS offers high sensitivity and specificity for both targeted and untargeted analysis of HMB in biological samples. thermofisher.com Sample preparation for GC-MS often involves derivatization to make the analyte more volatile. nih.gov The choice of the GC column and stationary phase is dependent on the polarity and charge of the sample components. thermofisher.com GC-MS based metabolite profiling is a cornerstone of functional genomics and systems biology, and libraries of mass spectra are used for the unambiguous identification of metabolites like HMB in complex biological preparations. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced version, tandem mass spectrometry (LC-MS/MS), have become the techniques of choice for the analysis of a wide range of compounds in biological matrices, including HMB. nih.gov These methods combine the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. rsc.org A high-throughput, sensitive, and rugged LC-MS/MS method has been developed for the rapid quantification of HMB in human plasma. nih.gov This method typically involves protein precipitation for sample extraction and uses a stable isotope-labeled internal standard for accurate quantification. nih.gov Linearity for such methods has been demonstrated in the range of 10 to 500 ng/mL, with good inter-day accuracy and precision. nih.gov LC-MS/MS is particularly valuable for its ability to overcome matrix effects, which can be a significant challenge in bioanalytical assays. nih.gov Hydrophilic interaction liquid chromatography tandem mass spectrometry (HILIC-MS/MS) has also been successfully used for the simultaneous determination of HMB and β-hydroxybutyrate in human whole blood without the need for chemical derivatization. nih.gov

Beyond the primary techniques of HPLC, GC-MS, and LC-MS/MS, other methodologies have been employed for HMB analysis. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry offers significant advantages in terms of speed, resolution, and sensitivity for analyzing complex biological samples. researchgate.netnih.gov This technique utilizes columns with smaller particle sizes (sub-2μm) to achieve high peak capacity in shorter analysis times compared to conventional HPLC. nih.gov Chemical ionization gas chromatography tandem mass spectrometry has also been used to determine HMB concentration and enrichment in human plasma, employing multiple reaction monitoring for enhanced specificity. nih.gov These advanced methods are crucial for detailed metabolic studies and for the analysis of large numbers of samples in a cost-effective manner. nih.govrsc.org

Pharmacokinetic and Bioavailability Assessment Methodologies

The assessment of the pharmacokinetic properties and bioavailability of HMB is essential for determining its absorption, distribution, metabolism, and excretion characteristics. These studies typically involve the administration of HMB and subsequent measurement of its concentration in biological fluids over time.

Following oral administration, HMB is absorbed, leading to a peak plasma concentration (Cmax) at a specific time (Tmax). nih.govnih.gov The plasma half-life (t1/2) of HMB is approximately 2.5 hours, with plasma levels returning to baseline around 9 hours after ingestion. nih.govresearchgate.netresearchgate.net The form of HMB administered significantly impacts its pharmacokinetics. The calcium salt of HMB (HMB-Ca) has been shown to have superior bioavailability compared to the free acid form (HMB-FA). nih.govnih.govresearchgate.netnih.govresearchgate.net

| Parameter | HMB-Ca (capsules) | HMB-Ca (in water) | HMB-FA (capsules) | Reference |

|---|---|---|---|---|

| Cmax (µmol/L) | 229.2 ± 65.9 | 249.7 ± 49.7 | 139.1 ± 67.2 | nih.govnih.govresearchgate.net |

| Tmax (min) | 79 ± 40 | 43 ± 22 | 78 ± 21 | nih.govnih.govresearchgate.net |

| AUC (µmol L⁻¹ × 720 min) | 50,078 ± 10,507 | 47,871 ± 10,783 | 29,130 ± 12,946 | nih.govnih.govresearchgate.net |

| Plasma Clearance Rate (ml/min) | 54.5 ± 3.2 | - | 74.8 ± 4.0 | nih.gov |

| Parameter | HMB alone | HMB + Glucose | Reference |

|---|---|---|---|

| Peak Plasma HMB (nmol/ml) | 487.9 ± 19.0 | 352.1 ± 15.3 | nih.gov |

| Time to Peak (hr) | 1.0 ± 0.1 | 1.94 ± 0.2 | nih.gov |

| Plasma Half-life (hr) | 2.38 ± 0.1 | 2.69 ± 0.2 | nih.gov |

Analysis of Urinary Excretion Profiles

The analysis of urinary excretion provides critical insights into the metabolism and clearance of calcium 3-hydroxy-3-methylbutanoate (B1233616), also known as Calcium HMB (Ca-HMB). Following oral administration, a portion of the ingested dose is eliminated unchanged through the kidneys.

Research indicates that approximately 10% to 40% of an administered HMB dose is excreted in the urine. wikipedia.org This excretion fraction is not static; it demonstrates a dose-dependent relationship, where a larger percentage of HMB is excreted as the ingested dose increases. wikipedia.org For instance, studies comparing 1-gram and 3-gram doses of Ca-HMB found that the urinary losses from the 3-gram dose were significantly higher, corresponding with a 300% greater plasma concentration. researchgate.net

A pilot study investigating the urinary excretion profile following a single 3-gram oral dose of HMB determined that urinary concentrations of the compound remain significantly above endogenous levels for at least 24 hours. nih.gov This extended excretion window is a key factor in detecting its exogenous use. nih.gov Another study observed that the cumulative urinary excretion of HMB reached approximately 29% of the ingested dose over time. researchgate.net

Long-term supplementation studies have also utilized urinary analysis to monitor compliance and metabolic response. In a 180-day study involving older adults, regular consumption of an oral nutritional supplement containing 0.74 grams of Ca-HMB per serving led to a significant and sustained increase in urinary HMB levels compared to a placebo group. mdpi.com This increase in urinary HMB was positively correlated with improvements in muscle health metrics, suggesting that urinary profiles can serve as a reliable biomarker for HMB intake and its potential physiological effects. mdpi.com

The analysis is typically conducted using targeted procedures like gas chromatography-mass spectrometry (GC-MS) operating in selected ion monitoring (SIM) mode, which allows for precise quantification of HMB concentrations in urine samples. nih.gov

Table 1: Summary of Urinary Excretion Findings for HMB

| Parameter | Finding | Source Citation |

|---|---|---|

| General Excretion Rate | 10-40% of an ingested dose is excreted unchanged in urine. | wikipedia.org |

| Dose-Dependency | The fraction of HMB excreted in urine increases with the dose. Urinary losses from a 3g dose are significantly higher than from a 1g dose. | wikipedia.orgresearchgate.net |

| Excretion Time Window | After a 3g oral dose, urinary concentrations significantly exceed endogenous levels for at least 24 hours. | nih.gov |

| Cumulative Excretion | Reached approximately 29% of the ingested dose in one study. | researchgate.net |

| Long-term Supplementation | Daily supplementation with 1.48g of Ca-HMB significantly increased urinary HMB levels over 180 days. | mdpi.com |

Comparative Bioavailability Studies of Calcium Salt vs. Free Acid Forms

The bioavailability of HMB is significantly influenced by its chemical form, with the primary comparison being between the monohydrated calcium salt (Ca-HMB) and the free acid form (HMB-FA). While some earlier reports and theories suggested HMB-FA might offer superior bioavailability due to its liquid form and potentially faster absorption, several kinetic studies in both humans and animals have provided contrasting and detailed evidence. wikipedia.orgyoutube.comresearchgate.net

A key crossover study involving human subjects directly compared the pharmacokinetics of a 1-gram HMB equivalent dose administered as Ca-HMB capsules, Ca-HMB dissolved in water, and HMB-FA capsules. dntb.gov.uanih.govnih.gov The results demonstrated that Ca-HMB has superior bioavailability compared to HMB-FA. dntb.gov.uanih.govnih.govresearchgate.net The study measured several key pharmacokinetic parameters:

Peak Plasma Concentration (Cmax): The maximum concentration of HMB in the blood was significantly higher following the ingestion of Ca-HMB in either water or capsules than it was for HMB-FA. dntb.gov.uanih.gov

Time to Peak (Tmax): The time taken to reach the peak plasma concentration was fastest when Ca-HMB was consumed dissolved in water (approximately 43 minutes). The Tmax for Ca-HMB in capsules and HMB-FA in capsules were similar (approximately 79 and 78 minutes, respectively). dntb.gov.uanih.govnih.gov

Elimination Half-Life (t1/2): Despite differences in absorption, the elimination kinetics were similar across all forms. dntb.gov.uanih.govnih.gov This suggests that while the pharmaceutical form affects the rate and extent of absorption, it does not alter the subsequent distribution or elimination of HMB from the body. nih.gov

The relative bioavailability of HMB-FA was calculated to be approximately 62% of that of Ca-HMB dissolved in water (the reference). dntb.gov.uanih.gov In contrast, some sources state that the free acid form is more readily absorbed and has a longer elimination half-life (3 hours for HMB-FA vs. 2.5 hours for Ca-HMB). wikipedia.org However, the comprehensive human pharmacokinetic study by Ribeiro and colleagues refutes this, showing similar elimination half-lives and superior absorption for the calcium salt form. dntb.gov.uanih.govnih.gov A study in rats also concluded that the relative bioavailability of Ca-HMB was significantly greater than that of HMB-FA. anabolicminds.com

The enhanced bioavailability of the calcium salt may be attributed to its greater stability in the acidic environment of the stomach, which allows more of the compound to reach the small intestine for absorption. bloomtechz.com

Table 2: Comparative Pharmacokinetic Parameters of HMB Forms (1g Dose)

| Pharmacokinetic Parameter | HMB-FA (Capsule) | Ca-HMB (Capsule) | Ca-HMB (in Water) | Source Citation |

|---|---|---|---|---|

| Cmax (µmol/L) | 139.1 ± 67.2 | 229.2 ± 65.9 | 249.7 ± 49.7 | dntb.gov.uanih.gov |

| Tmax (min) | 78 ± 21 | 79 ± 40 | 43 ± 22 | dntb.gov.uanih.gov |

| AUC (µmol L⁻¹ × 720 min) | 29,130 ± 12,946 | 50,078 ± 10,507 | 47,871 ± 10,783 | dntb.gov.uanih.gov |

| Relative Bioavailability (%) | 61.5 ± 17.0 | 104.8 ± 14.9 | 100 (Reference) | dntb.gov.uanih.gov |

| Elimination Half-Life (t1/2) | Similar to Ca-HMB forms | Similar to HMB-FA | Similar to HMB-FA | dntb.gov.uanih.govnih.gov |

Biosynthetic and Synthetic Approaches for Beta Hydroxy Beta Methylbutyrate Production

Chemical Synthesis Methodologies

The industrial-scale production of HMB predominantly relies on chemical synthesis routes. These methods offer a controlled and efficient means of manufacturing the compound.

Halogenation and Esterification Reactions in Industrial Production

A common industrial method for synthesizing HMB involves the oxidation of diacetone alcohol. google.comgoogle.com This process typically utilizes an oxidizing agent such as sodium hypochlorite. google.comgoogle.com The reaction is a haloform reaction, a type of halogenation, where the methyl ketone in diacetone alcohol is oxidized. Subsequent hydrolysis of the intermediate ester yields the HMB salt.

Utilization of Diacetone Alcohol and Sodium Hypobromite as Raw Materials

Diacetone alcohol serves as a key precursor in the chemical synthesis of HMB. google.comgoogle.com The process involves its oxidation, which can be achieved using reagents like sodium hypochlorite or sodium hypobromite. google.comgoogle.com The reaction conditions, such as temperature and reactant concentrations, are critical for optimizing the yield of HMB. For instance, "bleach rich" conditions, where diacetone alcohol is added to an excess of sodium hypochlorite solution, have been shown to produce higher yields compared to "bleach lean" conditions. google.com

| Condition | Description | Approximate HMB Yield |

|---|---|---|

| Bleach Rich (Room Temperature) | Diacetone alcohol added to excess sodium hypochlorite | 48%-50% |

| Bleach Lean (Room Temperature) | Sodium hypochlorite added to diacetone alcohol | 10%-12% |

| Bleach Lean (Reduced Temperature) | Sodium hypochlorite added to diacetone alcohol at a lower temperature | 16%-24% |

Acidification and Extraction Techniques in Synthesis Processes

Following the initial synthesis, purification of HMB is crucial. This often involves a series of acidification and extraction steps. google.comgoogle.com The crude HMB salt is typically dissolved in water, and an inorganic acid, such as hydrochloric acid, is added to lower the pH to a range of 1-3.5. google.comgoogle.com This acidification step converts the HMB salt to its free acid form. The HMB free acid can then be extracted from the aqueous solution using an organic solvent. google.comjustia.com This process of acid-base extraction leverages the differential solubility of the compound in its salt and free acid forms to separate it from impurities. wikipedia.org The purified HMB can then be converted back to its calcium salt. google.comgoogle.com

Biocatalytic and Microbial Production Systems

In addition to chemical synthesis, biosynthetic routes for HMB production are being explored as environmentally sound alternatives. nih.govasm.org These methods utilize microorganisms or their enzymes to catalyze the conversion of precursors into HMB.

Biotransformation Processes from Precursors (e.g., Beta-Methylbutyric Acid)

Biotransformation is a key biocatalytic approach where a substrate is converted to a specific product through enzymatic reactions within a biological system. wikipedia.org For HMB production, beta-methylbutyric acid (also known as isovaleric acid) serves as a direct precursor. nih.govasm.org Certain microorganisms can hydroxylate beta-methylbutyric acid to form HMB. nih.govasm.org

The yeast Galactomyces reessii has been identified as an effective biocatalyst for the conversion of beta-methylbutyric acid to HMB. nih.govasm.orgnih.gov This fungal bioconversion is a promising method for producing HMB. nih.govasm.org Studies have shown that resting cells of G. reessii can efficiently carry out this transformation. nih.govasm.org The production of HMB by G. reessii is sensitive to factors such as dissolved oxygen levels and the pH of the medium, with a pH of 7.0 being optimal for HMB production. nih.govasm.org

Research has focused on optimizing the fermentation conditions to maximize HMB yield. A two-step, fed-batch fermentation process has been developed where biomass is first grown, followed by the co-addition of beta-methylbutyric acid and glucose. nih.govasm.org This strategy has led to significant improvements in HMB concentration.

| Parameter | Finding |

|---|---|

| Optimal Precursor Concentration | 5 to 20 g/liter of beta-methylbutyric acid |

| Optimal pH | 7.0 |

| Effect of Dissolved Oxygen | HMB yields are sensitive to dissolved oxygen levels |

| Maximum HMB Concentration Achieved (Fed-batch) | 38 g/liter |

| Molar Conversion Yield (Fed-batch) | > 0.50 mol of HMB/mol of beta-methylbutyric acid |

De Novo Biosynthesis from Renewable Carbon Sources

The industrial production of calcium β-hydroxy-β-methylbutyrate has traditionally relied on chemical synthesis methods that often involve toxic substances and are not sustainable. nih.gov A promising alternative is the de novo biosynthesis of β-hydroxy-β-methylbutyrate (HMB) by metabolically engineered microorganisms, which can utilize renewable carbon sources. This approach offers a more environmentally benign and flexible manufacturing platform. nih.gov

Metabolic Engineering of Microorganisms (e.g., Escherichia coli) for HMB Synthesis

Escherichia coli (E. coli) has emerged as a key microbial chassis for the production of various valuable chemicals, including HMB, due to its rapid growth, well-understood genetics, and ease of manipulation. nih.govnih.gov Metabolic engineering efforts have focused on designing and implementing synthetic biosynthetic pathways in E. coli to convert central metabolites, derived from simple renewable sugars, into HMB.

A novel synthetic pathway for HMB production from acetyl-CoA, a central metabolite derived from carbon sources like glucose, has been successfully engineered in E. coli. nih.gov This strategy avoids the reliance on expensive precursors required for biotransformation methods. The engineered E. coli strains have demonstrated the capability to produce HMB from a variety of renewable feedstocks, including glucose, xylose, glycerol, and acetate (B1210297), showcasing the versatility of the biosynthetic platform. nih.gov

Initial engineering efforts resulted in an E. coli strain capable of producing 660 mg/L of HMB from glucose in a 48-hour period. nih.gov Through further optimization of the metabolic pathway, including enhancing the removal of coenzyme A from the final precursor and refining the genetic operon structure, a significant increase in production was achieved. The final optimized strain reached an HMB production titer of 17.7 g/L in a bench-top bioreactor using glucose minimal media. nih.gov This demonstrates the power of systematic metabolic engineering to create efficient microbial cell factories for industrial-scale production.

Table 1: HMB Production Titers in Engineered E. coli

| Engineering Stage | Carbon Source | HMB Titer (mg/L) | Fermentation Time (hours) | Reference |

|---|---|---|---|---|

| Initial Strain | Glucose | 660 | 48 | nih.gov |

| Optimized Strain | Glucose | 17,700 | Not Specified | nih.gov |

Heterologous Expression of Key Enzymes for HMB Synthesis

The construction of synthetic HMB pathways in microorganisms like E. coli is dependent on the successful expression and function of heterologous enzymes—enzymes sourced from other organisms. nih.govnih.gov Several enzymatic routes have been explored, leveraging different precursor molecules and catalytic reactions.

One established pathway for HMB formation in nature involves the metabolism of the amino acid leucine (B10760876). researchgate.net This pathway begins with the conversion of leucine to α-ketoisocaproate (KIC). An enzyme capable of this conversion is L-amino acid deaminase (LAAD) , which catalyzes the stereospecific oxidative deamination of L-amino acids to their corresponding α-keto acids. nih.govresearchgate.net By expressing a heterologous LAAD, engineers can channel leucine or its precursors towards KIC. Subsequently, the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) , which is also known as α-ketoisocaproate dioxygenase, can convert KIC into HMB. wikipedia.orgresearchgate.net This dioxygenase is found in nearly all aerobic life forms and its heterologous expression provides a direct enzymatic step to HMB from KIC. wikipedia.org

A different and highly successful de novo pathway has been constructed that begins with the central metabolite acetyl-CoA. nih.gov This pathway utilizes enzymes from the well-characterized mevalonate (B85504) pathway. A key enzyme in this sequence is HMG-CoA synthase , which catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). taylorandfrancis.comscispace.comyoutube.com Further enzymatic steps convert HMG-CoA into the direct precursor for HMB, which is HMB-CoA. The final and crucial step in this synthetic pathway is the hydrolysis of the thioester bond in HMB-CoA to release free HMB. This reaction is efficiently catalyzed by a thioesterase . nih.gov The selection of a thioesterase with high activity for HMB-CoA is critical for maximizing the final product yield and relieving potential metabolic bottlenecks. nih.gov

Table 2: Key Enzymes in Engineered HMB Biosynthetic Pathways

| Enzyme | Function in HMB Pathway | Natural Pathway/Source | Reference |

|---|---|---|---|

| L-Amino Acid Deaminase | Converts L-leucine to α-ketoisocaproate (KIC) | Amino acid metabolism | nih.govresearchgate.net |

| 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Converts KIC to HMB | Tyrosine catabolism | wikipedia.orgresearchgate.net |

| HMG-CoA Synthase | Condenses acetyl-CoA and acetoacetyl-CoA to form HMG-CoA | Mevalonate pathway / Ketogenesis | taylorandfrancis.comscispace.com |

| Thioesterase | Hydrolyzes HMB-CoA to yield HMB | Fatty acid/Polyketide synthesis | nih.govnih.gov |

Optimization of Bioreactor Conditions for Enhanced Production

To translate the genetic potential of engineered microorganisms into industrially relevant production levels, optimization of the fermentation process within a bioreactor is essential. amazonaws.comnih.gov Bioreactor conditions must be tightly controlled to ensure optimal microbial growth and high-yield production of the target compound, HMB. researchgate.net Key parameters that are typically optimized include nutrient feeding strategies, inducer concentration, temperature, pH, and dissolved oxygen levels. amazonaws.comresearchgate.net

For recombinant E. coli strains, a common strategy is fed-batch cultivation, where nutrients like glucose are fed gradually into the bioreactor. This approach prevents the accumulation of inhibitory byproducts, such as acetate, which can occur with high glucose concentrations and can negatively impact cell health and productivity. nih.govdiva-portal.org The rate of the nutrient feed can be carefully controlled to match the metabolic capacity of the cells, thereby maximizing biomass and HMB production.

The expression of the heterologous enzymes in the HMB pathway is often controlled by an inducible promoter system. The timing and concentration of the inducer molecule (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG) are critical variables. amazonaws.com An optimized induction strategy ensures that the metabolic burden of producing foreign proteins does not overwhelm the host cell, which could otherwise lead to reduced growth and lower final product titers. amazonaws.com Continuous, rather than pulsed, addition of the inducer can lead to more stable and prolonged recombinant protein production, significantly increasing yields. amazonaws.com

Furthermore, maintaining physical parameters within their optimal range is crucial. This includes controlling the temperature to ensure enzyme stability and activity, managing the pH with the addition of acid or base to prevent metabolic stress, and ensuring sufficient dissolved oxygen through controlled aeration and agitation to support aerobic metabolism and high cell densities. researchgate.net The integration of real-time sensors and automated control systems in modern bioreactors allows for precise monitoring and adjustment of these conditions, facilitating a robust and efficient HMB production process. nih.gov

Research Applications and Theoretical Frameworks

Applications in Veterinary and Animal Science Research

Studies on Modulating Animal Production Performance and Carcass Traits

Investigations into the dietary supplementation of Ca-HMB have demonstrated notable effects on animal production performance and carcass quality. researchgate.net In broiler chickens, for instance, studies have shown that HMB can lead to a faster growth rate, increased muscle mass, and improved carcass composition. nih.gov

One study revealed that broilers fed a diet containing 0.1% Ca-HMB exhibited a higher average daily gain and a significant increase in body weight by 42 days of age compared to a control group. researchgate.netscribd.com Furthermore, at 21 days, these chickens showed increased breast muscle yield and dressing percentage, along with decreased abdominal fat. researchgate.netscribd.com By day 42, the group receiving 0.1% Ca-HMB continued to show a greater breast muscle yield and reduced abdominal fat. researchgate.net Another study found that a 0.2% Ca-HMB supplementation significantly increased the weight of breast and thigh cuts in broilers. scialert.netresearchgate.net The observed improvements in muscle growth are attributed to HMB's ability to increase protein synthesis and decrease protein degradation. scialert.net

In pigs, HMB supplementation has also shown promise. Research has indicated its potential as a feed ingredient to promote protein metabolism and growth. frontiersin.org For example, supplementing the diet of sows with Ca-HMB and Vitamin D3 has been found to increase piglet birth weights, which may lead to higher weaning weights. frontiersin.org Specifically, one study observed that piglets from sows receiving the supplement were 9.7% heavier at birth. frontiersin.org

The effects of HMB on carcass traits are not limited to poultry and swine. In feedlot steers, supplementation has been associated with improved daily gains, feed intake, and feed conversion. nih.gov Similarly, in goats, while HMB supplementation did not affect total weight gain, it did enhance feed efficiency. nih.gov

Interactive Data Table: Effect of Ca-HMB on Broiler Chicken Performance

| Parameter | Control Group | 0.1% Ca-HMB Group | Key Finding | Citation |

| Average Daily Gain | Lower | Higher | Increased growth rate | researchgate.net |

| Body Weight at 42d | Standard | 148g more than control | Significant weight gain | researchgate.netscribd.com |

| Breast Muscle Yield | Lower | Higher | Stimulated muscle development | researchgate.netscialert.net |

| Abdominal Fat | Higher | Lower | Decreased fat deposition | researchgate.net |

Investigations into Enhancing Immune Function in Livestock and Poultry

Beyond its impact on growth and carcass traits, Ca-HMB is recognized for its positive effects on the immune system of livestock and poultry. nih.govresearchgate.net Research suggests that HMB can bolster non-specific immune responses, increasing an animal's resistance to pathogens. nih.gov

In poultry, HMB has been shown to improve immune function and intestinal health, contributing to reduced mortality rates. researchgate.net Studies in goats have also demonstrated that HMB supplementation can enhance non-specific humoral immunity. nih.gov Specifically, research on goat kids revealed that HMB intensified the intracellular killing activity of granulocytes and monocytes. nih.gov

The immunostimulatory properties of HMB are a key area of ongoing research, with studies aiming to further elucidate its mechanisms of action on the immune cells of various animal species. nih.gov

Research on Muscle Protein Metabolism in Domestic Animal Species

A fundamental aspect of HMB's efficacy lies in its influence on muscle protein metabolism. researchgate.net It is understood to play a crucial role in both stimulating protein synthesis and inhibiting protein degradation. nih.gov This dual action is central to its ability to promote muscle growth and preserve muscle mass. tsigroupltd.com

In neonatal pigs, studies have shown that HMB supplementation can enhance protein synthesis in skeletal muscle. nih.gov The mechanism appears to involve the activation of the mTOR signaling pathway, a key regulator of cell growth and protein synthesis. nih.gov Research indicates that HMB stimulates the formation of the eukaryotic initiation factor (eIF)4E•eIF4G complex and increases the phosphorylation of key proteins involved in translation initiation. nih.gov

In broiler chickens, the growth-promoting effects of Ca-HMB are partly linked to increased serum thyroid hormones, which modulate muscle performance and protein breakdown. researchgate.net The compound has also been shown to suppress protein degradation in isolated chick muscles. nih.gov

Furthermore, research in a canine model of Duchenne Muscular Dystrophy demonstrated that HMB supplementation improved whole-body protein and amino acid metabolism. nih.gov Specifically, it led to a reduction in the plasma concentration of hydroxyproline, a marker of collagen breakdown. nih.gov These findings underscore HMB's role in enhancing muscle protein turnover, which is essential for maintaining and building muscle mass. tsigroupltd.com The study of muscle and meat metabolomics in domestic animals, termed "MEATabolomics," provides a powerful tool to understand the biochemical changes, including those in amino acid and protein metabolism, that influence meat quality. researchgate.net

Interactive Data Table: HMB's Effect on Muscle Protein Metabolism

| Animal Model | Key Finding | Mechanism | Citation |

| Neonatal Pigs | Enhanced protein synthesis in skeletal muscle. | Stimulation of translation initiation via mTOR pathway. | nih.gov |

| Broiler Chickens | Suppressed protein degradation in isolated muscles. | Increased serum thyroid hormones. | researchgate.netnih.gov |

| Dogs (DMD model) | Improved whole-body protein and amino acid metabolism. | Reduced collagen breakdown. | nih.gov |

Theoretical Considerations in Advanced Nutritional Science

The role of β-hydroxy-β-methylbutyrate (HMB) extends into advanced nutritional science, where its mechanisms of action on muscle tissue are a subject of detailed theoretical exploration. nih.gov

Role in Muscle Homeostasis under Various Physiological States

HMB is recognized for its dual role in maintaining skeletal muscle homeostasis by promoting protein synthesis and suppressing protein breakdown. nih.gov This balance is crucial under a variety of physiological conditions, from normal activity to periods of intense stress or inactivity. nationalmaglab.org

In healthy individuals, HMB supplementation has been shown to enhance exercise-induced gains in muscle size and strength, reduce muscle damage, and speed up recovery. wikipedia.org Animal studies suggest that HMB may improve body composition and sensorimotor function even during normal training conditions. nationalmaglab.org The compound's ability to affect muscle protein turnover is central to these benefits. nih.gov

The mechanism is thought to involve the upregulation of anabolic signaling pathways, such as the mTOR/p70S6K pathway, which leads to protein synthesis and muscle hypertrophy. nationalmaglab.orgplos.org Concurrently, HMB down-regulates catabolic signaling pathways. nih.gov Furthermore, HMB is metabolized in skeletal muscle to cholesterol, which can be integrated into the muscle cell membrane, thereby improving its integrity and function. wikipedia.org This stabilization of the muscle cell structure may contribute to its beneficial effects on muscle homeostasis. researchgate.net

Exploration of HMB's Impact on Muscle Metabolism during Catabolic Conditions

HMB's anti-catabolic properties are particularly significant during conditions that promote muscle breakdown. watt.it Catabolic states can be induced by factors such as intense and prolonged exercise, calorie restriction, illness, and immobilization. nationalmaglab.orgnih.gov

Research has shown that HMB can attenuate muscle loss during these stressful conditions. nationalmaglab.org In animal models, HMB supplementation during periods of calorie restriction and intense endurance exercise helped to preserve muscle mass and strength. nationalmaglab.org Specifically, it was found to attenuate the loss of lean body mass and maintain grip strength in mice under catabolic stress. nationalmaglab.org The underlying mechanism is believed to be the inhibition of the ubiquitin-proteasome pathway, a major system for protein degradation. nih.govnih.gov

Studies on hind limb immobilization in mice have shown that HMB supplementation resulted in less muscle fiber damage. nih.gov Similarly, in humans, HMB has been found to mitigate muscle atrophy during bed rest. wikipedia.org The compound's ability to reduce muscle damage is also evident from the decreased plasma levels of muscle damage markers like creatine (B1669601) kinase following intense exercise. wikipedia.org

The effectiveness of HMB in counteracting muscle wasting has led to its investigation as a nutritional support for conditions like cancer cachexia and sarcopenia, the age-related loss of muscle mass and function. wikipedia.org The theoretical framework suggests that by inhibiting proteolysis and stimulating protein synthesis, HMB can help shift the balance in favor of muscle preservation and recovery during catabolic states. nih.govresearchgate.net

Research on Potential Synergistic Effects with Co-administered Nutrients

The investigation into the efficacy of calcium;3-hydroxy-3-methylbutanoate (B1233616) (Calcium HMB) has extended to its potential synergistic interactions with other nutrients, aiming to enhance its inherent ergogenic properties. Research has particularly focused on co-administration with creatine and vitamin D, revealing promising outcomes for muscle health and performance.

Synergy with Creatine:

Evidence suggests that the combined supplementation of HMB and creatine may produce a synergistic effect, augmenting improvements in anaerobic and aerobic performance, endurance, and lean body mass beyond what either supplement can achieve alone. wikipedia.org Creatine, an established ergogenic aid, is known to enhance anaerobic capacity and muscle mass in individuals engaged in high-intensity exercise. wikipedia.org The distinct physiological pathways through which HMB and creatine operate are thought to be complementary. nih.gov HMB primarily stimulates muscle protein synthesis and reduces its breakdown, while creatine enhances the phosphocreatine (B42189) energy system. nih.govmdpi.com

A systematic review of studies investigating the combined effects of creatine monohydrate and HMB indicated that the combination could lead to greater improvements in strength and anaerobic performance compared to isolated supplementation. nih.gov Some studies have reported an additive effect, with the combination group showing superior performance in anaerobic tests compared to groups taking only HMB. nih.gov For instance, one study on elite male rowers found a synergistic effect of combined supplementation on aerobic power. mdpi.com However, it is important to note that not all studies have found a significant additive or synergistic effect, with some research showing no additional benefit from the combination on exercise performance or body composition. researchgate.net The training status of the participants may influence the outcomes, as highly trained athletes may have a blunted response. researchgate.net

One study on elite male endurance athletes investigated the long-term effects of combining creatine monohydrate and HMB. mdpi.com The results showed a significant increase in testosterone (B1683101) and the testosterone/cortisol ratio in the group receiving both supplements compared to those receiving a placebo or either supplement alone. mdpi.com This suggests a synergistic effect on the hormonal profile, which could promote faster recovery. mdpi.com

Interactive Data Table: Selected Studies on HMB and Creatine Co-administration

| Study Focus | Participant Group | Key Findings | Reference |

| Anaerobic Performance | Soccer Players | Combined supplementation showed a higher peak power output compared to HMB alone, indicating an additive effect. | nih.gov |

| Strength & Body Composition | Resistance-Trained Individuals | Mixed results, with some studies showing enhanced strength and lean mass, while others found no significant additive benefits. | researchgate.net |

| Hormonal Response | Elite Male Endurance Athletes | The combination group exhibited a synergistic increase in testosterone and the testosterone/cortisol ratio. | mdpi.com |

| Aerobic Power | Elite Male Rowers | A synergistic effect on aerobic power was observed with combined supplementation. | mdpi.com |

Synergy with Vitamin D:

Research has also uncovered a significant synergistic relationship between HMB and vitamin D, particularly in the context of muscle health and function, with implications for both athletic and aging populations. news-medical.netnutraingredients-usa.com Vitamin D is crucial for optimal muscle function, and its deficiency has been linked to muscle weakness. nutraingredients-usa.com Studies suggest that for HMB to exert its full effects on muscle strength, adequate levels of vitamin D are necessary. myhmb.comnutraceuticalbusinessreview.com

A year-long, randomized, double-blind, placebo-controlled study demonstrated that the combination of HMB and vitamin D3 improved muscle function in older adults, even in the absence of an exercise regimen. nutraceuticalbusinessreview.comnih.gov This finding is particularly relevant for individuals who are unable or unwilling to engage in regular physical activity. The study highlighted that HMB and vitamin D3 can have a synergistic effect on muscle strength and physical function that is superior to what either nutrient can achieve individually. nutraceuticalbusinessreview.com Clinical research supports that this combination can improve muscle mass and function, enhance strength and mobility, decrease muscle protein breakdown, and increase muscle protein synthesis. nutraingredients-usa.commyhmb.com

Furthermore, it is suggested that vitamin D can enhance the rate of muscle protein synthesis, potentially by sensitizing the Akt/mTOR signaling pathway, a key regulator of muscle growth. transparentlabs.com The combined effect of HMB and vitamin D leads to a greater activation of protein synthesis, indicating a synergistic role for vitamin D in augmenting muscle anabolism. transparentlabs.com

Interactive Data Table: Research on HMB and Vitamin D Synergy

| Study Population | Key Outcome | Noteworthy Finding | Reference |